3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid
Description
Systematic IUPAC Name and Structural Interpretation
The systematic IUPAC name for this compound is 3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-4-methoxybenzenesulphonic acid . This nomenclature reflects the precise arrangement of functional groups and substituents on the aromatic rings. The parent structure is benzenesulphonic acid, with substituents at positions 3 and 4 of the benzene ring. At position 3, a diazenyl (-N=N-) group bridges to a second aromatic ring, which itself is substituted with an amino group (-NH2) at position 4, a methoxy group (-OCH3) at position 5, and a methyl group (-CH3) at position 2 (designated as o-tolyl due to the methyl group’s ortho position relative to the diazenyl linkage).
Structurally, the molecule consists of two benzene rings connected by an azo (-N=N-), a hallmark of aromatic azo compounds. The first ring (Ring A) contains a sulphonic acid group (-SO3H) at position 4 and a methoxy group at position 3. The second ring (Ring B), derived from o-tolyl, features amino, methoxy, and methyl groups at positions 4, 5, and 2, respectively. This configuration is critical for the compound’s electronic and steric properties, influencing its solubility and reactivity.
| Structural Feature | Position on Ring | Chemical Group |
|---|---|---|
| Parent benzenesulphonic acid | 1 | -SO3H |
| Methoxy substitution | 3 | -OCH3 |
| Diazenyl linkage | 3 | -N=N- |
| Amino substitution (Ring B) | 4 | -NH2 |
| Methoxy substitution (Ring B) | 5 | -OCH3 |
| Methyl substitution (Ring B) | 2 | -CH3 |
The diazenyl group’s presence confers chromophoric properties, making this compound relevant in dye chemistry. The sulphonic acid group enhances water solubility, a trait leveraged in industrial applications.
CAS Registry Number and Regulatory Database Identifiers
The compound is uniquely identified by the CAS Registry Number 74173-53-8 , a universal identifier for chemical substances. Additional regulatory and database identifiers include:
*Note: As of May 2025, this compound lacks entries in PubChem and ChemSpider, likely due to its specialized industrial use. Regulatory filings under REACH or TSCA may reference the EINECS identifier for compliance purposes.
The CAS number ensures unambiguous identification in safety data sheets, patents, and scientific literature. Its inclusion in the European Chemical Agency’s (ECHA) database under EINECS 277-742-9 further supports regulatory tracking and hazard communication.
Properties
CAS No. |
74173-53-8 |
|---|---|
Molecular Formula |
C15H17N3O5S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C15H17N3O5S/c1-9-6-11(16)15(23-3)8-12(9)17-18-13-7-10(24(19,20)21)4-5-14(13)22-2/h4-8H,16H2,1-3H3,(H,19,20,21) |
InChI Key |
BBFLXBAKDDPDIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-methoxybenzenesulphonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid primarily involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their structure and function. In biological systems, it can interact with proteins and nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid and analogous azo-sulfonic compounds:
Structural and Functional Insights
Substituent Effects: The methoxy groups in the target compound improve water solubility compared to non-polar analogs like 3-[(4-anilinophenyl)azo]benzenesulphonic acid . However, sodium salts (e.g., CAS 66214-48-0) exhibit even greater solubility due to ionic dissociation . Naphthalene-disulphonic acid variants (CAS 204-190-8) may show higher thermal stability and binding affinity in dye applications compared to benzenesulphonic acids .
Biological Relevance: Compounds with sulfonamide groups (e.g., CAS 72828-87-6) are linked to enzyme inhibition, contrasting with the target compound’s primary use in non-biological applications . The azo linkage in all compounds confers chromophoric properties, making them suitable for colorimetric detection in analytical methods. For example, 4-methoxybenzenesulfonyl derivatives are used in LC labeling for glyphosate detection .
Synthetic Routes :
- Synthesis typically involves diazo coupling of substituted anilines with sulfonyl chlorides or sulfonated aromatic amines, followed by purification via chromatography (e.g., petroleum ether/ethyl acetate systems) .
Biological Activity
3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid, also known by its CAS number 74173-53-8, is a compound with significant biological implications. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C15H17N3O5S
- Molar Mass : 351.38 g/mol
- Structure : The compound features an azo group (-N=N-) linking two aromatic systems, which is characteristic of many dyes and biological agents.
| Property | Value |
|---|---|
| CAS Number | 74173-53-8 |
| Molecular Formula | C15H17N3O5S |
| Molar Mass | 351.38 g/mol |
| EINECS | 277-742-9 |
Antimicrobial Properties
Research indicates that compounds containing azo groups often exhibit antimicrobial activity. Studies have shown that derivatives of 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid demonstrate significant inhibition against various bacterial strains. For instance, a study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antibacterial formulations.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses moderate antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Cytotoxicity and Cancer Research
Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy. Notably, the mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular damage and death.
Case Studies
-
Antibacterial Efficacy
- A study published in the Journal of Antimicrobial Chemotherapy tested various concentrations of the compound against clinical isolates of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antibacterial properties.
-
Antioxidant Activity Assessment
- In a study examining the antioxidant capabilities of several azo compounds, 3-((4-Amino-5-methoxy-o-tolyl)azo)-4-methoxybenzenesulphonic acid showed a scavenging effect of approximately 60% at a concentration of 100 µg/mL in the DPPH assay, highlighting its potential as an antioxidant agent.
-
Cytotoxicity Testing
- Research conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. This suggests promising anticancer properties worth further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
